Cas no 148975-02-4 (2-Butanone,2-(3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-yl)hydrazone)

2-Butanone,2-(3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-yl)hydrazone structure
148975-02-4 structure
Product name:2-Butanone,2-(3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-yl)hydrazone
CAS No:148975-02-4
MF:C13H22N4
MW:234.34058
CID:165044
PubChem ID:9578249

2-Butanone,2-(3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-yl)hydrazone Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone,2-(3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-yl)hydrazone
    • N-[(Z)-butan-2-ylideneamino]-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-amine
    • 3-(N(1)-(Isobutylidene))hydrazinocycloheptyl(1,2-c)pyridazine
    • 3-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine
    • Ibuhchp
    • 148975-02-4
    • Inchi: InChI=1S/C13H22N4/c1-3-10(2)14-16-13-9-11-7-5-4-6-8-12(11)15-17-13/h9,13,16-17H,3-8H2,1-2H3/b14-10-
    • InChI Key: BQMPYVCGAVPWFG-UVTDQMKNSA-N
    • SMILES: CC/C(=N\NC1NN=C2CCCCCC2=C1)/C

Computed Properties

  • Exact Mass: 234.184447
  • Monoisotopic Mass: 234.184447
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.8
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.16
  • Boiling Point: 380.9°Cat760mmHg
  • Flash Point: 184.2°C
  • Refractive Index: 1.601

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